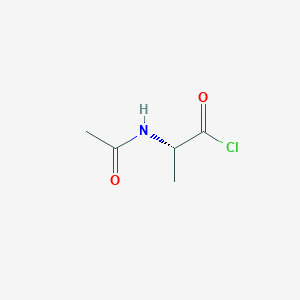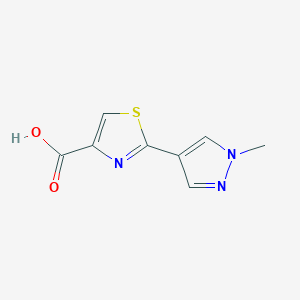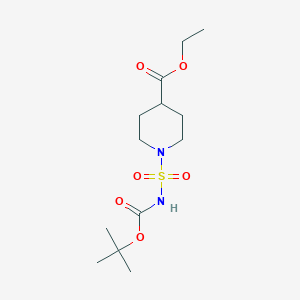
Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of sulfonamides It is characterized by its complex molecular structure, which includes a piperidine ring, a sulfamoyl group, and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine-4-carboxylic acid as the starting material.
Protection of Amines: The amino group on the piperidine ring is protected using tert-butoxycarbonyl (BOC) group to prevent unwanted reactions during subsequent steps.
Sulfamoylation: The protected piperidine is then treated with sulfamoyl chloride to introduce the sulfamoyl group.
Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to handle the chemical reactions, and purification steps are optimized to ensure high yield and purity. Continuous flow chemistry and automated systems may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the sulfamoyl group to sulfonyl derivatives.
Reduction: Reduction reactions can be performed to reduce the sulfamoyl group to sulfamide.
Substitution: Substitution reactions can occur at the piperidine ring, where various nucleophiles can replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfamide derivatives.
Substitution: Various substituted piperidines.
Mechanism of Action
Target of Action
It is known to be a substrate used in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .
Mode of Action
The compound interacts with its targets through a process known as palladium-catalyzed α-arylation . This reaction involves the addition of an aryl group to the α-position of an ester.
Result of Action
It is primarily used as a research chemical , and its effects may vary depending on the specific context of its use.
Biochemical Analysis
Biochemical Properties
Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, it can be used in palladium-catalyzed α-arylation reactions, where it interacts with palladium complexes to form new carbon-carbon bonds . The Boc group in the compound provides stability during reactions, preventing unwanted side reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The Boc group can be selectively removed under mild conditions, revealing an active amine group that can participate in further biochemical reactions . This deprotection step is crucial for its function as a building block in organic synthesis. Additionally, the compound can inhibit certain enzymes by binding to their active sites, altering their activity and downstream effects on cellular processes.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of other chemical entities, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of sulfonamide groups in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 1-(N-(tert-butoxycarbonyl)isonipecotate: Similar structure but with a different substituent on the piperidine ring.
Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester: Similar ester and protecting group but different functional groups.
Uniqueness: Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate is unique due to its specific combination of the sulfamoyl group and the ethyl ester, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6S/c1-5-20-11(16)10-6-8-15(9-7-10)22(18,19)14-12(17)21-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLHFRDIBQJGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654715 | |
| Record name | Ethyl 1-[(tert-butoxycarbonyl)sulfamoyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-25-6 | |
| Record name | Ethyl 1-[[[(1,1-dimethylethoxy)carbonyl]amino]sulfonyl]-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[(tert-butoxycarbonyl)sulfamoyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



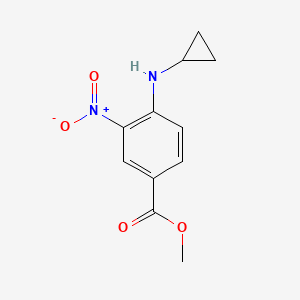
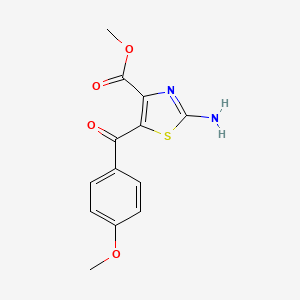
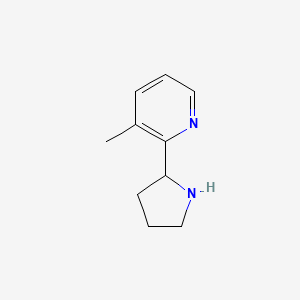


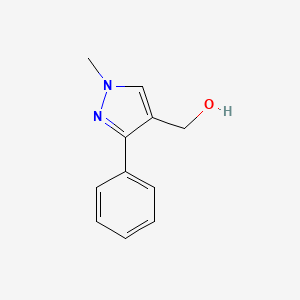
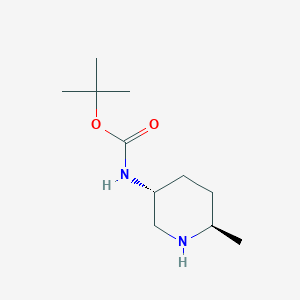
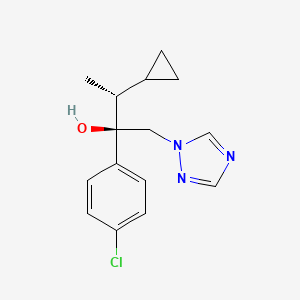
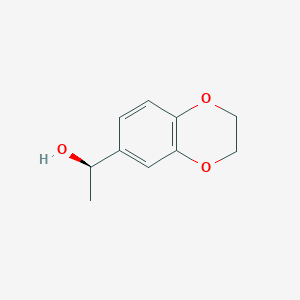
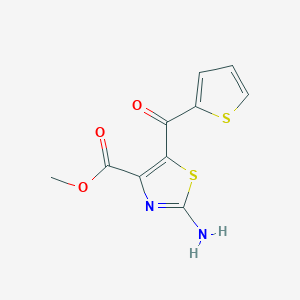
![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)
